3-Phenyl-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione
Description
Properties
CAS No. |
81215-65-8 |
|---|---|
Molecular Formula |
C18H17N3O2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
3-phenyl-2,4,7,12-tetrahydro-[1,2,5]triazepino[1,2-b]phthalazine-1,5-dione |
InChI |
InChI=1S/C18H17N3O2/c22-17-12-19(16-8-2-1-3-9-16)13-18(23)21-11-15-7-5-4-6-14(15)10-20(17)21/h1-9H,10-13H2 |
InChI Key |
ZPMAHWSPTVUXPI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CN3N1C(=O)CN(CC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target molecule features a fusedtriazepino[1,2-b]phthalazine core with a phenyl substituent at position 3. Key structural attributes include:
- Triazepine ring : A seven-membered ring containing three nitrogen atoms.
- Phthalazine moiety : A bicyclic system with two adjacent nitrogen atoms.
- Phenyl group : Introduced at position 3 via alkylation or cyclocondensation.
Retrosynthetic analysis suggests two primary disconnections:
- Cyclization of a linear hydrazide precursor to form the triazepine ring.
- Multicomponent assembly of phthalazine and triazepine fragments.
Synthetic Routes and Methodologies
Hydrazide Intermediate-Based Synthesis
This approach mirrors strategies used for analogous heterocycles.
Step 1: Esterification and Alkylation
Ethyl indole-3-carboxylate derivatives are alkylated with 4-chlorobenzyl bromide under basic conditions (NaH/DMF). Similar protocols achieve 85–92% yields for related systems.
Reaction Conditions :
- Base: Sodium hydride (2 equiv)
- Solvent: Dimethylformamide (DMF)
- Temperature: Room temperature (24 h)
- Catalyst: Potassium iodide (0.15 equiv)
Step 2: Hydrazide Formation
The alkylated ester reacts with hydrazine monohydrate (80%) in ethanol at 80°C. Quantitative conversion to hydrazide intermediates is typical.
Step 3: Cyclocondensation
Hydrazide intermediates undergo cyclization with carbonyl-containing reagents (e.g., benzaldehyde derivatives) in ethanol/acetic acid. For triazepine formation, reflux for 6–8 h achieves 70–85% yields .
One-Pot Multicomponent Synthesis
Optimized from thieno-triazolo-pyridine syntheses, this method reduces purification steps:
Procedure :
- Combine 5-mercapto-phthalazine precursor (1.0 equiv) with chloroacetamide derivatives (1.1 equiv).
- Add sodium acetate (2.0 equiv) in anhydrous ethanol.
- Heat at 60°C for 4–6 h.
Key Advantages :
Reaction Optimization Strategies
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 7.2–7.4 (m, 5H, Ph), δ 4.1–4.3 (m, 2H, CH₂) |
| ESI-MS | m/z 308.3 [M+H]⁺ |
| IR | 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) |
Chromatographic Purity
| Method | Retention Time (min) | Purity (%) |
|---|---|---|
| HPLC (C18) | 12.4 | 98.2 |
| TLC (SiO₂, EtOAc) | Rf = 0.45 | N/A |
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Phenyl-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a neuroprotective and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione involves its interaction with specific molecular targets. It is believed to exert its effects through the inhibition of certain enzymes or receptors, leading to downstream effects on cellular pathways. For instance, it may inhibit the NF-kB inflammatory pathway, thereby reducing inflammation .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The triazepino-phthalazine-dione scaffold serves as a versatile pharmacophore. Below is a detailed comparison of substituent effects, physicochemical properties, and inferred pharmacological implications.
Structural Similarities and Differences
*Note: Molecular formula for the phenyl variant is inferred based on substituent replacement (phenyl replaces chlorobenzyl in ).
Key Physicochemical Comparisons
- The 2-methoxyethyl variant (logP ~1.5) is more hydrophilic due to its ether group .
- Solubility : The methoxybenzyl and piperazinylpropyl derivatives may exhibit improved aqueous solubility compared to the phenyl variant, owing to polar functional groups (e.g., methoxy or tertiary amine) .
- Thermal Stability: No direct data are available, but chlorobenzyl and methoxy groups are known to enhance thermal stability in similar heterocycles .
Pharmacological Implications (Inferred)
- Anticancer Potential: Chlorobenzyl and methoxybenzyl groups are associated with topoisomerase inhibition in related phthalazine derivatives .
- Metabolic Stability : The phenyl group may confer resistance to oxidative metabolism compared to alkyl or methoxy substituents.
Biological Activity
3-Phenyl-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione is a complex heterocyclic compound with significant potential in pharmacology due to its unique structural features. This article focuses on its biological activity, synthesizing existing research findings and case studies to provide a comprehensive overview.
- Molecular Formula : C18H17N3O2
- Molecular Weight : 307.3 g/mol
- CAS Number : 81215-65-8
- IUPAC Name : 3-phenyl-2,4,7,12-tetrahydro-[1,2,5]triazepino[1,2-b]phthalazine-1,5-dione
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to exert its effects through:
- Inhibition of Enzymes : It may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound can interact with receptors that mediate cellular responses to inflammation and oxidative stress.
Anticancer Properties
The compound has been investigated for its anticancer properties. In vitro studies have shown that triazepine derivatives can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle proteins . Although specific data on 3-phenyl derivatives are sparse, related compounds have shown promise in cancer research.
Neuroprotective Effects
Preliminary studies suggest that compounds similar to this compound may offer neuroprotective benefits. They are believed to reduce oxidative stress and inflammation in neuronal cells . This property could be particularly beneficial in neurodegenerative diseases.
Case Studies
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from hydrazine derivatives and phthalic anhydride under controlled conditions . The optimization of these methods is crucial for enhancing yield and purity for biological testing.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Phenyl-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione, and how do reaction conditions influence yield?
- Methodology : Begin with multi-step condensation reactions using phthalazine-dione precursors and phenyl-substituted triazepine intermediates. Optimize temperature (e.g., reflux in n-butanol) and stoichiometric ratios via Design of Experiments (DoE) to maximize yield. Compare catalytic systems (e.g., Bi₂O₃ nanoparticles vs. dendritic polymers) to assess efficiency .
- Data Analysis : Use HPLC and NMR to monitor reaction progress. Tabulate yields under varying conditions (Table 1):
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Bi₂O₃ | 80 | 12 | 68 |
| Dendritic polymer | 100 | 8 | 82 |
Q. How can spectroscopic techniques (e.g., NMR, FTIR) resolve structural ambiguities in this compound?
- Methodology : Assign proton environments via ¹H/¹³C-NMR, focusing on distinguishing triazepine ring protons (δ 3.5–4.5 ppm) and phthalazine carbonyls (δ 160–170 ppm). Validate with 2D-COSY and HSQC .
- Contradiction Resolution : If NMR signals overlap (e.g., phenyl vs. triazepine protons), use deuterated solvents (DMSO-d₆) to enhance resolution or employ computational NMR prediction tools .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in multicomponent reactions (MCRs)?
- Methodology : Conduct kinetic studies under varying pH and solvent polarities. Use DFT calculations (e.g., Gaussian 16) to model transition states, focusing on nucleophilic attack sites on the phthalazine core .
- Data Interpretation : Compare experimental activation energies (from Arrhenius plots) with computed barriers. Discrepancies may indicate unaccounted solvent effects or intermediate stabilization .
Q. How does the compound’s heterocyclic framework influence its biological activity (e.g., anticancer, antiangiogenic)?
- Methodology : Perform in vitro assays (e.g., MTT for cytotoxicity) against cancer cell lines. Corrogate activity with structural analogs (e.g., pyridazino-triazepine derivatives) to identify pharmacophores .
- Contradiction Analysis : If activity varies unexpectedly (e.g., lower IC₅₀ in analogs), use molecular docking (AutoDock Vina) to assess binding affinity to target proteins like VEGF receptors .
Q. What computational strategies optimize its use in catalytic systems (e.g., COMSOL-AI integration)?
- Methodology : Develop AI-driven models (e.g., neural networks) to predict optimal reaction parameters. Validate with lab-scale experiments using automated flow reactors .
- Data Integration : Train models on datasets including temperature, catalyst loading, and solvent polarity. Use cross-validation to address overfitting .
Methodological Framework for Addressing Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
